2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Formation of the pyrazole ring: This step involves cyclization reactions to form the pyrazole ring.
Coupling reactions: The protected amino acid is then coupled with the pyrazole derivative under specific conditions to form the desired compound.
Deprotection: Finally, the Fmoc group is removed under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-3-yl)propanoic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-4-yl)propanoic acid
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid is unique due to the specific positioning of the pyrazole ring, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in certain research applications where precise molecular interactions are crucial.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-13-9-10-22-24-13)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,22,24)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIVRGPOWWPVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NN4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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